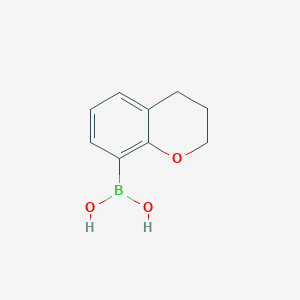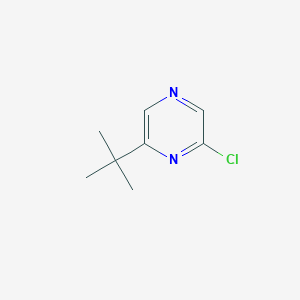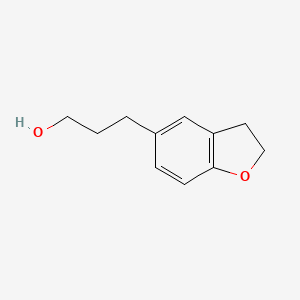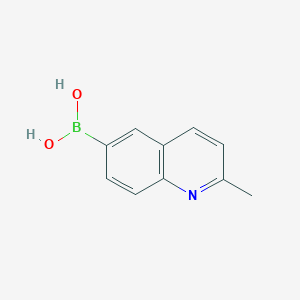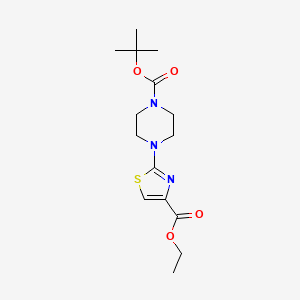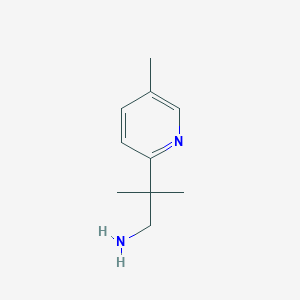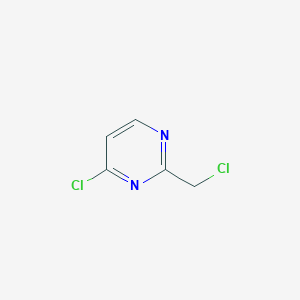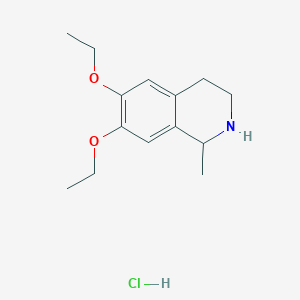
Chlorhydrate de 6,7-diéthoxy-1-méthyl-1,2,3,4-tétrahydroisoquinoléine
Vue d'ensemble
Description
6,7-Diethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C14H21NO2.ClH . It is also known as Salsolidine hydrochloride . This compound is a member of isoquinolines .
Synthesis Analysis
The synthesis of 6,7-Diethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride and its derivatives has been reported in the literature . These compounds have been synthesized as part of efforts to develop sigma-2 receptor ligands, which are valuable tools for studying pharmacological functions, tumor imaging, and cancer therapeutics .Molecular Structure Analysis
The molecular structure of 6,7-Diethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be represented by the InChI code1S/C14H21NO2.ClH/c1-4-16-13-8-11-6-7-15-10(3)12(11)9-14(13)17-5-2;/h8-10,15H,4-7H2,1-3H3;1H . The compound has a molecular weight of 271.79 g/mol . Physical and Chemical Properties Analysis
The boiling point of 6,7-Diethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is 189-192°C . It is a solid powder at ambient temperature .Applications De Recherche Scientifique
Synthèse d'isoquinoléines complexes
Ce composé est utilisé dans la synthèse d'isoquinoléines plus complexes . Les isoquinoléines sont une classe de composés organiques structurellement similaires à la quinoléine. Elles sont souvent utilisées dans la synthèse de produits pharmaceutiques et d'autres composés biologiquement actifs.
Synthèse de quinolizidines
Il est également utilisé comme matière première pour la synthèse de quinolizidines . Les quinolizidines sont un type d'alcaloïdes que l'on trouve dans de nombreuses plantes et qui sont connues pour leur large éventail d'activités biologiques.
Synthèse de la salsolidine, de la carnégine et de la laudanosine
Le composé est utilisé dans la synthèse de la salsolidine, de la carnégine et de la laudanosine . Ce sont tous des alcaloïdes ayant diverses activités biologiques. La salsolidine et la carnégine se trouvent dans les plantes et ont été étudiées pour leurs propriétés médicinales potentielles. La laudanosine est un métabolite du relaxant musculaire atracurium et a été étudiée pour ses effets neurotoxiques potentiels.
Développement d'inhibiteurs du canal If
Le composé est utilisé dans le développement d'inhibiteurs du canal du courant « amusant » If (canal If) . Ces inhibiteurs sont en cours de développement comme traitements de l'angine stable et de la fibrillation auriculaire. Le canal If joue un rôle crucial dans le contrôle de la fréquence cardiaque, et ses inhibiteurs sont utilisés pour ralentir la fréquence cardiaque dans des affections telles que l'angine et la fibrillation auriculaire.
Recherche sur la sécurité et les mesures de précaution
Des recherches sont également menées sur la sécurité et les mesures de précaution liées à l'utilisation de ce composé . Il est connu pour causer une grave irritation des yeux et peut provoquer une irritation des voies respiratoires.
Recherche sur les réactions chimiques
Le composé est utilisé dans la recherche sur les réactions chimiques, en particulier dans les réactions impliquant le borohydrure de sodium . Le borohydrure de sodium est un puissant agent réducteur utilisé en synthèse organique.
Orientations Futures
The future directions for the study and application of 6,7-Diethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride and its derivatives could involve further exploration of their potential as sigma-2 receptor ligands. Given the over-expression of sigma-2 receptors in many proliferative cancer cells, these compounds could be valuable tools for studying pharmacological functions, tumor imaging, and cancer therapeutics .
Mécanisme D'action
Target of Action
The primary targets of 6,7-Diethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride It’s suggested that it may have an impact on the respiratory system .
Biochemical Pathways
The biochemical pathways affected by 6,7-Diethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride It’s suggested that it may have a role in the synthesis of more complex isoquinolines and quinolizidines .
Result of Action
The molecular and cellular effects of the action of 6,7-Diethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride It’s suggested that it may have an impact on platelet aggregation and the inhibition of alpha-adrenoceptors .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 6,7-Diethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride It’s suggested that air velocity falls rapidly with distance away from the opening of a simple extraction pipe .
Propriétés
IUPAC Name |
6,7-diethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-4-16-13-8-11-6-7-15-10(3)12(11)9-14(13)17-5-2;/h8-10,15H,4-7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIDVNJZYYFJPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(NCCC2=C1)C)OCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704830 | |
| Record name | 6,7-Diethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
336185-27-4 | |
| Record name | 6,7-Diethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl[2-(1-methylpiperidin-2-yl)ethyl]amine](/img/structure/B1424257.png)

